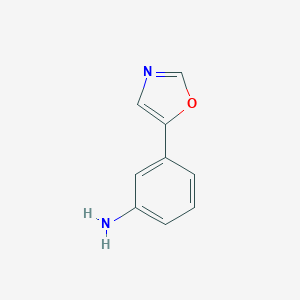
3-(1,3-噁唑-5-基)苯胺
描述
3-(1,3-Oxazol-5-yl)aniline is a compound that features both an oxazole and an aniline moiety. Oxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom, while anilines are aromatic amines. The combination of these two functional groups can lead to a variety of chemical and physical properties, making such compounds interesting for various applications in materials science, pharmaceuticals, and catalysis.
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-Oxazol-5-yl)aniline involves multiple steps, starting from basic aromatic ketones and aldehydes. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives is achieved by a multi-step process that includes the formation of isoxazoline intermediates, which are then further reacted with formaldehyde and other reagents to yield the final products . Similarly, anilido-oxazoline ligated rare-earth metal complexes are synthesized by reacting anilido-oxazoline precursors with rare-earth metal alkyls . These syntheses involve careful control of reaction conditions and the use of specific catalysts to achieve the desired selectivity and yields.
Molecular Structure Analysis
The molecular structure of compounds containing the oxazolyl aniline moiety can be quite complex. For example, the rare-earth metal complexes mentioned in one study exhibit a distorted trigonal bipyramidal configuration or a pseudo-tetrahedral geometry without coordinated THF, as determined by single-crystal X-ray diffraction . These structural details are crucial as they can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of oxazolyl aniline derivatives can be diverse. In the case of the rare-earth metal complexes, they show strong fluorescence emissions and are capable of catalyzing the polymerization of isoprene with high cis-1,4-selectivity . This indicates that the oxazolyl aniline moiety can impart significant catalytic properties to the complexes. The nature of the central metal and the substituent groups on the oxazoline ring are factors that affect the selectivity of the polymerization reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1,3-Oxazol-5-yl)aniline derivatives can vary widely depending on their specific structures. For instance, the luminescence properties of the anilido-oxazoline ligated rare-earth metal complexes are notable, with emission maxima in the range of 465-477 nm . This suggests potential applications in materials that require specific optical properties. The stability of these complexes in both solid state and solution is also an important aspect of their physical properties, as it determines their suitability for practical applications.
科研应用
合成化学应用
杂环化合物的合成:像“3-(1,3-噁唑-5-基)苯胺”这样的化合物是合成杂环化合物的关键中间体。这些化合物对于开发药物、农药和染料至关重要。例如,从氨基醇和苯胺合成噁唑烯和噁唑醇,作为手性合成子用于生产各种生物活性分子 (Sainsbury, 1991)。
环缩合反应:包括噁唑基衍生物在内的噁唑基苯胺以其在环缩合反应中作为有效亲核试剂而闻名。这些过程对于构建具有潜在生物活性的复杂杂环骨架至关重要 (Antypenko et al., 2017)。
材料科学应用
- 闪烁体的开发:氧唑烯衍生物因其发光特性而受到研究,成为塑料闪烁体的候选材料。这些材料对于在各种科学、医学和工业应用中检测电离辐射至关重要 (Salimgareeva & Kolesov, 2005)。
药物应用
药物发现与开发:噁唑烯是许多具有广泛药理活性的天然和合成化合物的一部分。研究已经突出了噁唑骨架在抗癌、抗菌和抗炎药物等领域的治疗潜力。这种多功能性凸显了类似“3-(1,3-噁唑-5-基)苯胺”这样的化合物在药物化学中的重要性 (Kaur等,2018)。
噁唑基苯胺的生物活性:噁唑基苯胺,包括噁唑基衍生物的合成和生物评价已经得到广泛审查。这些化合物展示了广泛的生物活性,为开发新的治疗剂奠定了基础 (Kushwaha & Kushwaha, 2021)。
Safety And Hazards
性质
IUPAC Name |
3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELNJDAOGTASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372304 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
157837-31-5 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

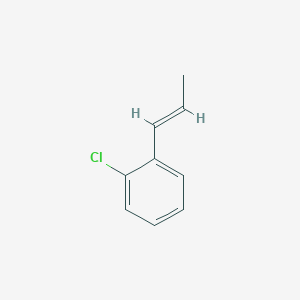
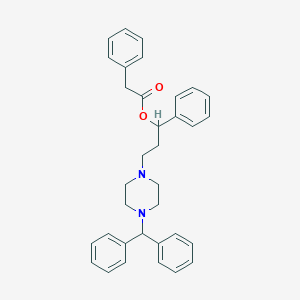
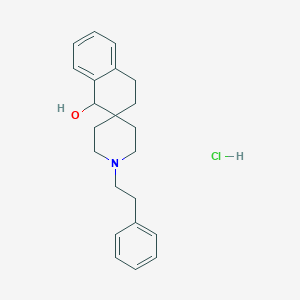
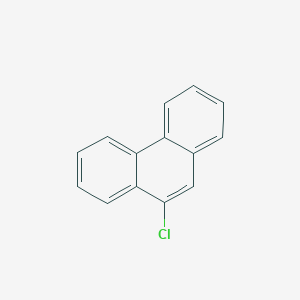
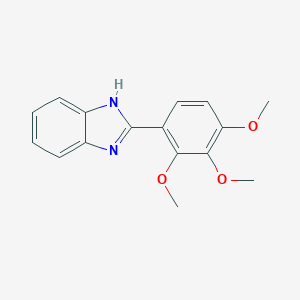
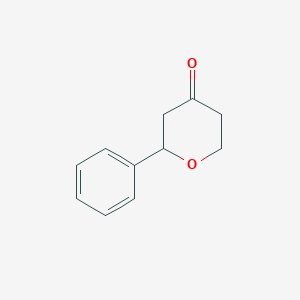
![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
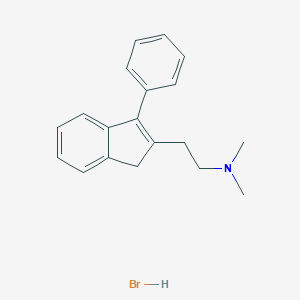
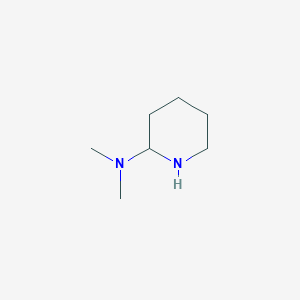
![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
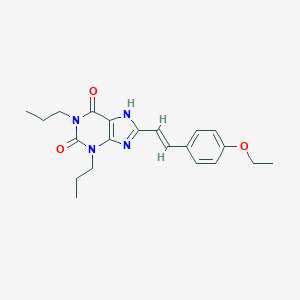
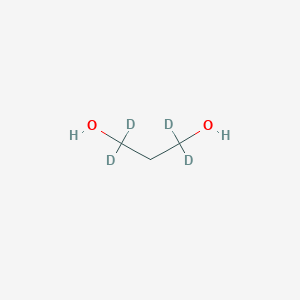
![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)